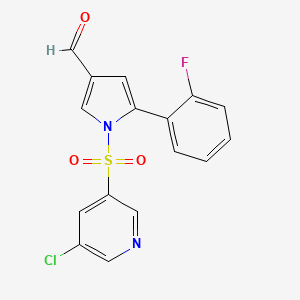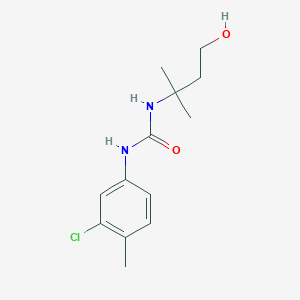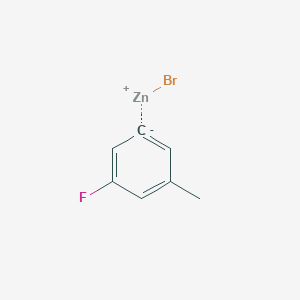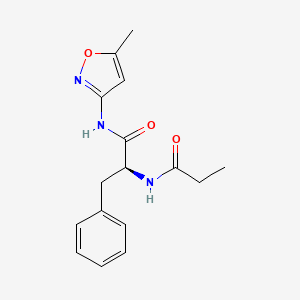
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide is a complex organic compound that features a unique structure combining an isoxazole ring, a phenyl group, and a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form 5-methylisoxazole. This intermediate is then subjected to further reactions to introduce the phenyl and propionamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring and phenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylisoxazol-3-yl)methanesulfonyl chloride: A related compound with a similar isoxazole ring structure.
(5-Methylisoxazol-3-yl)methanol: Another compound featuring the isoxazole ring but with different functional groups.
Uniqueness
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide is unique due to its combination of the isoxazole ring, phenyl group, and propionamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(2S)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-2-(propanoylamino)propanamide |
InChI |
InChI=1S/C16H19N3O3/c1-3-15(20)17-13(10-12-7-5-4-6-8-12)16(21)18-14-9-11(2)22-19-14/h4-9,13H,3,10H2,1-2H3,(H,17,20)(H,18,19,21)/t13-/m0/s1 |
Clave InChI |
DVPGLUMHLMUBPO-ZDUSSCGKSA-N |
SMILES isomérico |
CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=NOC(=C2)C |
SMILES canónico |
CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=NOC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



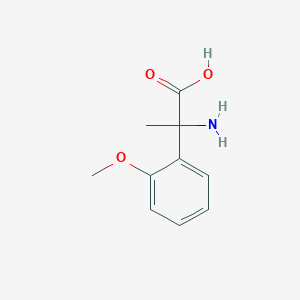
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
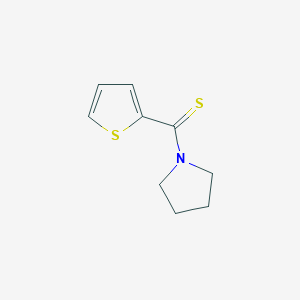
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
